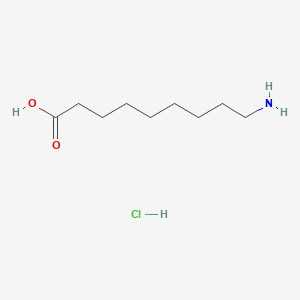

9-Aminononanoic acid;hydrochloride

描述

Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Materials Science

Non-proteinogenic amino acids, a vast and diverse group of amino acids not encoded in the genetic code for protein assembly, play crucial roles in both biological systems and synthetic applications. wikipedia.org Unlike their proteinogenic counterparts, which are limited to 22 variants, there are over 140 naturally occurring non-proteinogenic amino acids, and thousands more have been synthesized in the laboratory. wikipedia.org Their significance stems from their diverse functionalities, which are often essential for the regulation and function of proteins through post-translational modifications. omicsonline.org For instance, the carboxylation of glutamate (B1630785) to form γ-carboxyglutamate is vital for calcium binding, and the hydroxylation of proline to hydroxyproline (B1673980) is critical for maintaining the structure of connective tissues like collagen. omicsonline.org

In the realm of chemical biology, non-proteinogenic amino acids are invaluable tools. They serve as intermediates in crucial biosynthetic pathways and can have distinct physiological roles, acting as neurotransmitters or components of bacterial cell walls. wikipedia.org For example, gamma-aminobutyric acid (GABA), a non-proteinogenic γ-amino acid, is a major inhibitory neurotransmitter in the human brain. omicsonline.org Furthermore, these unique amino acids are integral to the synthesis of various natural and man-made pharmacological compounds. wikipedia.org

The field of materials science has also embraced non-proteinogenic amino acids for the development of novel materials. Their unique structures and functionalities allow for the creation of biodegradable plastics and chiral catalysts. omicsonline.org The ability to incorporate these amino acids into polymers opens up possibilities for creating materials with tailored properties, such as enhanced thermal stability or specific biological activities.

Historical Context and Evolution of Research on ω-Amino Acids

The study of amino acids dates back to the early 19th century, with the discovery of asparagine in 1806. wikipedia.org The subsequent identification of the 20 common amino acids was a landmark achievement in biochemistry, culminating in the discovery of threonine in 1935. wikipedia.org The term "amino acid" was first used in English in 1898, and by 1902, the fundamental concept of proteins as chains of amino acids linked by peptide bonds was established. wikipedia.org

Research into ω-amino acids, a subclass of non-proteinogenic amino acids where the amino group is located at the terminal (ω) position of the carbon chain, has evolved alongside the broader understanding of amino acid chemistry and its applications. These long-chain amino acids are key monomers in the production of polyamides, commonly known as nylons. google.com The length of the methylene (B1212753) chain separating the amide functions determines the properties of the resulting polymer. google.com For instance, 9-aminononanoic acid is the monomer for Nylon 9. google.com The development of synthetic methods to produce ω-amino acids, such as the synthesis of 9-aminononanoic acid from unsaturated fatty acids like oleic acid, has been a significant area of research. google.com This has been driven by the industrial importance of polyamides and the desire to utilize renewable resources. google.commdpi.com

Fundamental Research Questions Driving 9-Aminononanoic Acid Investigations

The unique bifunctional nature of 9-aminononanoic acid, possessing both a reactive amino group and a carboxylic acid group on an alkane chain, underpins the key research questions surrounding its investigation. chemicalbook.combroadpharm.com A primary area of interest is its application as a linker molecule. chemicalbook.combroadpharm.com Researchers are exploring its use in constructing PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation. chemicalbook.combroadpharm.com The flexible nine-carbon chain of 9-aminononanoic acid can effectively bridge the two active components of a PROTAC.

Another significant research driver is its role as a monomer in the synthesis of biocompatible and biodegradable polymers. mdpi.com The enzymatic synthesis of polyesters and polyamides using building blocks derived from renewable sources, such as 9-aminononanoic acid produced from oleic acid, is a key focus. mdpi.com This research addresses the growing demand for sustainable materials. Investigations into the enzymatic transformation of related compounds, like 9-hydroxynonanoic acid, into 9-aminononanoic acid further highlight the quest for environmentally friendly production methods. mdpi.com

Furthermore, the fundamental reactivity of its terminal functional groups continues to be a subject of study. The amino group can react with carboxylic acids, activated NHS esters, and carbonyls, while the carboxylic acid can form stable amide bonds with primary amines. chemicalbook.combroadpharm.com This dual reactivity makes 9-aminononanoic acid a versatile tool for chemical conjugation and the synthesis of complex molecules.

Structure

3D Structure of Parent

属性

CAS 编号 |

23734-86-3 |

|---|---|

分子式 |

C9H20ClNO2 |

分子量 |

209.71 g/mol |

IUPAC 名称 |

9-aminononanoic acid;hydrochloride |

InChI |

InChI=1S/C9H19NO2.ClH/c10-8-6-4-2-1-3-5-7-9(11)12;/h1-8,10H2,(H,11,12);1H |

InChI 键 |

OURQNCJPPXDTOB-UHFFFAOYSA-N |

规范 SMILES |

C(CCCCN)CCCC(=O)O.Cl |

产品来源 |

United States |

Synthetic Methodologies for 9 Aminononanoic Acid and Its Derivatives

Chemo-Catalytic Synthesis Routes

Chemo-catalytic methods offer traditional and versatile pathways to 9-aminononanoic acid, primarily involving the transformation of functionalized nonanoic acid precursors.

Reduction of Oxononanoic Acid Precursors

A key strategy for synthesizing 9-aminononanoic acid involves the reductive amination of 9-oxononanoic acid (also known as azelaaldehydic acid). This reaction converts the terminal aldehyde group of the precursor into a primary amine. The process typically involves the reaction of the oxo-acid with ammonia in the presence of a reducing agent and a catalyst.

CHO-(CH₂₎₇-COOH + NH₃ + H₂ → H₂N-(CH₂₎₈-COOH + H₂O

Various catalytic systems can be employed for this transformation, including hydrogenation over metal catalysts like nickel, platinum, or palladium. wikipedia.org The reaction proceeds via an intermediate imine, which is subsequently reduced to the amine. wikipedia.org The precursor, 9-oxononanoic acid, can be generated through the oxidative cleavage of unsaturated fatty acids like oleic acid or linoleic acid. researchgate.netmdpi.com

Amination of Nonanoic Acid Derivatives

Another chemo-catalytic route involves the direct amination of nonanoic acid derivatives, where a leaving group at the C9 position is substituted by an amino group. A common precursor for this method is 9-bromononanoic acid. The synthesis involves a nucleophilic substitution reaction where an amine source, such as ammonia, displaces the bromide ion.

The synthesis of the precursor, 9-bromononanoic acid, can be achieved from 9-bromo-1-nonanol through oxidation. chemicalbook.com Once obtained, the amination reaction proceeds as follows:

Br-(CH₂₎₈-COOH + 2 NH₃ → H₂N-(CH₂₎₈-COOH + NH₄Br

This method is a classic example of nucleophilic acyl substitution chemistry, providing a direct pathway to the desired amino acid from a halogenated precursor. chemistrytalk.orglibretexts.org Alternative methods for producing amino acids from halogenated carboxylic acid esters involve reaction with a metal cyanate and an alcohol to form a urethane carbonic acid, which is then saponified to release the amino acid. google.com

Oxidative Cleavage and Reductive Amination from Unsaturated Fatty Acids

A prominent and sustainable approach utilizes renewable resources, specifically unsaturated fatty acids like oleic acid, which is abundant in vegetable oils. google.com This multi-step process begins with the oxidative cleavage of the carbon-carbon double bond in the fatty acid.

The process can be outlined in the following stages:

Metathesis (optional): In some patented methods, the unsaturated fatty acid first undergoes a cross-metathesis reaction with ethylene (ethenolysis) in the presence of a ruthenium-based catalyst to form a shorter-chain ω-unsaturated acid. google.com

Oxidative Cleavage: The double bond is cleaved to yield a shorter-chain molecule with terminal functional groups. Ozonolysis is a common method, which, after a reductive work-up, yields an aldehyde-acid, specifically 9-oxononanoic acid from oleic acid. mdpi.comgoogle.com Alternative "ozone-free" methods use oxidants like hydrogen peroxide with catalysts such as tungstic acid. eurochemengineering.comulaval.ca

Reductive Amination: The resulting 9-oxononanoic acid is then converted to 9-aminononanoic acid through the reductive amination process described in section 2.1.1. google.com

This pathway is advantageous as it converts a low-cost, renewable feedstock into a high-value bifunctional monomer. google.com

| Step | Reactant | Key Reagents/Catalysts | Product |

| Oxidative Cleavage | Oleic Acid | 1. O₃ (Ozone) 2. Reductive work-up | 9-Oxononanoic Acid |

| Reductive Amination | 9-Oxononanoic Acid | NH₃, H₂, Metal Catalyst (e.g., Ni, Pt) | 9-Aminononanoic Acid |

Employment of Advanced Reagents and Conditions in Derivatization

Modern synthetic chemistry offers a range of advanced reagents and conditions to improve the efficiency, selectivity, and environmental footprint of amination reactions. For the reductive amination of carbonyl precursors like 9-oxononanoic acid, various specialized reducing agents and catalysts are employed.

Advanced Catalysts and Conditions:

Homogeneous Catalysts: Ruthenium and Iridium complexes have been shown to be effective for reductive aminations, sometimes under milder conditions than traditional heterogeneous catalysts. mdpi.com

Heterogeneous Catalysts: Platinum (Pt/C) and Rhodium (Rh/C) on carbon supports are highly efficient catalysts for hydrogenation, leading to high conversion and selectivity. mdpi.com Nickel-based catalysts are also widely used due to their cost-effectiveness. wikipedia.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, reducing reaction times from many hours to just a few hours under mild temperature and pressure conditions. mdpi.com

Specialized Reducing Agents:

Silane-based Reductants: Reagents like phenylsilane, in combination with catalysts such as Zn(OAc)₂, can be used for the reductive amination of carboxylic acids, offering an alternative to aldehyde precursors. nih.govresearchgate.net

Selective Borohydrides: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for reductive amination that tolerates a wide range of functional groups. organic-chemistry.org

These advanced methods provide greater control over the reaction and can lead to higher yields and purities of the final 9-aminononanoic acid product.

| Catalyst/Reagent | Type | Application | Advantages |

| Platinum on Carbon (Pt/C) | Heterogeneous Catalyst | Reductive Amination | High conversion and selectivity |

| Rhodium on Carbon (Rh/C) | Heterogeneous Catalyst | Reductive Amination | High activity and selectivity |

| Phenylsilane / Zn(OAc)₂ | Reducing Agent / Catalyst | Reductive Amination of Carboxylic Acids | Avoids aldehyde precursor, good functional group tolerance |

| Sodium Triacetoxyborohydride | Selective Reducing Agent | Reductive Amination | Mild conditions, high selectivity, tolerates sensitive groups |

| Microwave Irradiation | Reaction Condition | Reductive Amination | Drastically reduced reaction times |

Biocatalytic and Biotechnological Production Approaches

Biotechnological routes are gaining increasing attention as sustainable and environmentally friendly alternatives to traditional chemical synthesis. These methods utilize engineered microorganisms or isolated enzymes to catalyze the production of 9-aminononanoic acid from renewable feedstocks.

Whole-Cell Biocatalysis for 9-Aminononanoic Acid Production

Whole-cell biocatalysis employs genetically engineered microorganisms, such as Escherichia coli, to perform multi-step enzymatic conversions within a single cell. This approach has been successfully applied to produce 9-aminononanoic acid from oleic acid. acs.org

In a representative example, a multi-enzyme cascade is constructed within an E. coli host. acs.org The pathway involves the activation of several recombinant enzymes and the repression of competing native enzymes. The conversion from oleic acid proceeds through a series of intermediates:

10-Hydroxyoctadecanoic acid

10-Keto-octadecanoic acid

9-(Nonanoyloxy)nonanoic acid

9-Hydroxynonanoic acid

9-Oxononanoic acid

The final step is the conversion of 9-oxononanoic acid to 9-aminononanoic acid, catalyzed by an ω-aminotransferase. This engineered biocatalytic system has been shown to achieve an isolation yield of 54% from oleic acid. acs.org Another biocatalytic route transforms 9-hydroxynonanoic acid into 9-aminononanoic acid through a serial reaction involving a primary alcohol dehydrogenase and an ω-transaminase. nih.gov These whole-cell systems offer a promising route for the sustainable production of C9 platform chemicals from renewable fatty acids. acs.orgnih.gov

| Biocatalyst | Substrate | Key Enzymes in Pathway | Product | Reported Yield |

| Recombinant E. coli | Oleic Acid | Fatty acid double bond hydratase, alcohol dehydrogenase, Baeyer–Villiger monooxygenase, lipase, ω-aminotransferase | 9-Aminononanoic acid | 54% |

Enzyme Cascade Systems from Renewable Feedstocks (e.g., Oleic Acid)

The biosynthesis of 9-aminononanoic acid from oleic acid, a major component of vegetable oils, has been successfully demonstrated through multi-enzyme cascade reactions. These complex in vitro and in vivo systems mimic metabolic pathways, allowing for the sequential conversion of the substrate through a series of enzymatic steps.

One established pathway involves a six-enzyme cascade that transforms oleic acid into 9-aminononanoic acid. This process is initiated by a fatty acid double bond hydratase, followed by a long-chain secondary alcohol dehydrogenase, a Baeyer–Villiger monooxygenase, a lipase, a primary alcohol dehydrogenase, and finally, an ω-aminotransferase nih.gov. The key intermediates in this cascade include 10-hydroxyoctadecanoic acid, 10-keto-octadecanoic acid, 9-(nonanoyloxy)nonanoic acid, 9-hydroxynonanoic acid, and 9-oxo-nonanoic acid nih.gov. By engineering both native and recombinant enzyme reactions within a whole-cell biocatalyst, such as Escherichia coli, researchers have achieved an isolation yield of 54% for 9-aminononanoic acid from oleic acid nih.gov.

Another notable enzymatic cascade for producing C9 bifunctional compounds from oleic acid utilizes a sequence of hydration, hydrogenation, oxidation, and hydrolysis reactions. This approach has been shown to convert olive oil into 35.2 g·L−1 of 9-hydroxynonanoic acid, a direct precursor to 9-aminononanoic acid rsc.org. The final amination step is then carried out by an ω-transaminase rsc.orgorganic-chemistry.org.

The enzymes involved in these cascades are sourced from a variety of microorganisms, highlighting the rich diversity of biocatalysts available for synthetic applications. For instance, fatty acid double bond hydratases have been identified in Stenotrophomonas maltophilia, secondary alcohol dehydrogenases in Micrococcus luteus, and Baeyer–Villiger monooxygenases in Pseudomonas putida organic-chemistry.org.

| Enzyme | Role in Cascade | Source Organism (Example) |

| Fatty Acid Double Bond Hydratase | Hydration of oleic acid's double bond | Stenotrophomonas maltophilia |

| Secondary Alcohol Dehydrogenase | Oxidation of the secondary alcohol | Micrococcus luteus |

| Baeyer–Villiger Monooxygenase | Oxidative cleavage of the keto intermediate | Pseudomonas putida |

| Lipase | Hydrolysis of the ester intermediate | Thermomyces lanuginosus |

| Primary Alcohol Dehydrogenase | Oxidation of the primary alcohol | Pseudomonas putida |

| ω-Transaminase | Amination of the aldehyde to form the final product | Silicibacter pomeroyi |

Exploration of Specific Enzyme Activities (e.g., ω-Transaminases, Carboxylate Reductases)

The final amination step in the biosynthesis of 9-aminononanoic acid is a critical reaction, and ω-transaminases (ω-TAs) are the key enzymes for this transformation. These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor mdpi.com. In the context of 9-aminononanoic acid synthesis, an ω-TA facilitates the conversion of 9-oxononanoic acid to the desired product rsc.org. The substrate specificity of ω-TAs is a crucial factor, as they must efficiently act on long-chain ω-oxo acids. Research has shown that ω-TAs can be engineered to improve their activity and substrate range for the production of various unnatural amino acids nih.gov.

Carboxylate reductases (CARs) represent another class of enzymes with significant potential in the synthesis of 9-aminononanoic acid and its derivatives. CARs catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes mtak.hunih.gov. This activity is particularly relevant for the conversion of dicarboxylic acids or for creating aldehyde functionalities that can then be aminated by ω-TAs. Studies on bacterial CARs have demonstrated their ability to reduce a broad range of bifunctional carboxylic acids, including those with an amino group. mtak.huhilarispublisher.com. Specifically, certain CARs have shown significant catalytic activity towards 9-aminononanoic acid and 10-aminodecanoic acid mtak.huhilarispublisher.com. This suggests that CARs could be employed in engineered pathways to produce ω-amino aldehydes from their corresponding ω-amino acids or di-acids, which can then be further functionalized.

| Enzyme | Function | Relevance to 9-Aminononanoic Acid Synthesis |

| ω-Transaminase (ω-TA) | Catalyzes the transfer of an amino group to a carbonyl acceptor. | Converts 9-oxononanoic acid to 9-aminononanoic acid. |

| Carboxylate Reductase (CAR) | Reduces carboxylic acids to aldehydes. | Can be used to generate aldehyde precursors for amination or to modify the carboxyl terminus of 9-aminononanoic acid. |

Metabolic Engineering Strategies for Enhanced Biosynthesis

To improve the efficiency and yield of microbial production of amino acids like 9-aminononanoic acid, various metabolic engineering strategies are employed. These strategies aim to optimize the host organism's metabolic pathways to channel more carbon flux towards the desired product and to enhance the expression and activity of the key biosynthetic enzymes researchgate.netgoogle.comscispace.com.

One key strategy is the engineering of carbon source uptake and utilization. By enhancing the transport and metabolism of feedstocks like glucose or fatty acids, more precursors can be made available for the synthesis of the target molecule researchgate.net. Another critical aspect is the elimination of competing metabolic pathways that divert intermediates away from the desired product. This often involves the knockout or downregulation of genes encoding enzymes that lead to the formation of byproducts researchgate.net.

Furthermore, the expression of the biosynthetic pathway enzymes is often a limiting factor. Therefore, strategies such as codon optimization, promoter engineering, and increasing gene copy number are used to enhance the production of these enzymes. Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a powerful framework for the rational design and optimization of microbial cell factories for amino acid production researchgate.net. This approach has been successfully applied to increase the production of various amino acids in industrial microorganisms like Corynebacterium glutamicum and Escherichia coli researchgate.netscispace.com.

| Metabolic Engineering Strategy | Objective | Example Application |

| Enhanced Carbon Source Utilization | Increase the availability of precursor molecules. | Overexpression of fatty acid transporters and β-oxidation enzymes. |

| Elimination of Competing Pathways | Reduce the formation of byproducts and channel intermediates to the desired product. | Knockout of genes involved in alternative fermentation pathways. |

| Overexpression of Pathway Enzymes | Increase the catalytic capacity of the biosynthetic pathway. | Use of strong promoters and high-copy-number plasmids for the genes in the 9-aminononanoic acid synthesis cascade. |

| Cofactor Engineering | Ensure an adequate supply of necessary cofactors like NADPH and ATP. | Overexpression of enzymes involved in cofactor regeneration. |

Stereoselective Synthesis of 9-Aminononanoic Acid Analogues

The development of stereoselective methods for the synthesis of analogues of 9-aminononanoic acid is of significant interest for the creation of novel polymers and bioactive molecules. While 9-aminononanoic acid itself is achiral, the introduction of stereocenters along its carbon backbone can lead to materials with unique properties. Several catalytic asymmetric methodologies can be envisioned for the synthesis of such analogues.

One powerful approach is the catalytic enantioselective Mannich-type reaction, which can be used to construct chiral β-amino acid derivatives. This method involves the addition of a nucleophile to an imine, with the stereochemical outcome controlled by a chiral catalyst. By analogy, a similar strategy could be employed to introduce a chiral amino group at a specific position along a nine-carbon chain.

Furthermore, photoredox catalysis has emerged as a versatile tool for the stereoselective synthesis of unnatural α-amino acids nih.gov. This technique utilizes visible light to promote radical-based transformations, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. This approach could potentially be adapted for the synthesis of chiral analogues of 9-aminononanoic acid by the stereoselective addition of functional groups to a suitable precursor.

The stereocontrolled synthesis of functionalized amino esters and amides with multiple stereocenters has also been achieved through ring-rearrangement metathesis of bicyclic β-amino acids nih.govhilarispublisher.com. This strategy allows for the creation of complex cyclic and acyclic structures with defined stereochemistry. Such methods could be adapted to generate a variety of stereochemically defined analogues of 9-aminononanoic acid.

| Synthetic Method | Principle | Potential Application for 9-Aminononanoic Acid Analogues |

| Catalytic Enantioselective Mannich-type Reaction | Stereoselective addition of a nucleophile to an imine. | Introduction of a chiral amino group at a specific position on the nonanoic acid backbone. |

| Photoredox Catalysis | Visible light-promoted, stereoselective radical reactions. | Stereoselective functionalization of the carbon chain to create chiral analogues. |

| Ring-Rearrangement Metathesis | Stereocontrolled rearrangement of cyclic amino acid precursors. | Synthesis of complex analogues with multiple stereocenters. |

Role of 9 Aminononanoic Acid As a Versatile Chemical Building Block

Applications in Peptide Synthesis and Non-Canonical Amino Acid Incorporation

The incorporation of non-canonical amino acids like 9-aminononanoic acid into peptides is a key strategy for creating peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and better pharmacokinetic profiles. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by sequentially adding amino acids to a growing chain that is attached to a solid resin support. bachem.comgyrosproteintechnologies.com This technique is highly efficient and allows for the synthesis of long and complex peptides, including those containing modified or unnatural amino acids. gyrosproteintechnologies.comproteogenix.science

In SPPS, the first amino acid is attached to the resin, and its reactive amino group is protected to prevent unwanted side reactions. peptide.com The protecting group is then removed, and the next amino acid is added. peptide.com This cycle is repeated until the desired peptide sequence is complete. peptide.com 9-Aminononanoic acid can be incorporated into this process. To be used in SPPS, the amino group of 9-aminononanoic acid is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. broadpharm.comaltabioscience.com This Fmoc-protected 9-aminononanoic acid can then be used as a building block in the synthesis of peptides and other molecules. broadpharm.com The Fmoc group can be removed under basic conditions to reveal the free amine for further reactions. broadpharm.com

The incorporation of non-canonical amino acids is a fundamental approach to generating peptidomimetics with enhanced properties. nih.gov These modified peptides can overcome the limitations of natural peptides, such as poor stability and pharmacokinetics. nih.gov 9-Aminononanoic acid, with its flexible nine-carbon chain, can be integrated into peptide backbones to modulate their conformation and properties. The synthesis of peptides containing such non-canonical amino acids can be achieved through established methods like the asymmetric Mannich-type reaction of α-imino carboxylic acid derivatives or by direct chemical modifications on peptidic substrates. nih.gov

The inclusion of non-canonical amino acids like 9-aminononanoic acid can enhance the stability of peptides. nih.gov The longer, flexible alkyl chain of 9-aminononanoic acid can influence the secondary structure of the peptide, potentially making it more resistant to enzymatic degradation. Furthermore, the hydrophobicity of the nonanoic acid chain can be leveraged to improve the biological activity of peptides, acting as agonists or antagonists for specific targets. nih.gov

Integration into Proteolysis Targeting Chimeras (PROTAC) Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the cell's proteasome. nih.gov A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker connecting the two. nih.gov

9-Aminononanoic acid is utilized as a component in the synthesis of these linkers. broadpharm.commedchemexpress.com Its structure provides a flexible aliphatic chain that can connect the two active ends of the PROTAC molecule. nih.govbroadpharm.com The terminal carboxylic acid and amino groups of 9-aminononanoic acid are reactive and can be used to form stable amide bonds with the respective ligands. broadpharm.commedchemexpress.com For example, the carboxylic acid can react with a primary amine on one ligand, while the amino group can react with a carboxylic acid on the other, often facilitated by activating agents like EDC or HATU. broadpharm.com The flexibility of the linker is a critical factor in the efficacy of a PROTAC, as it allows for the optimal orientation of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase. nih.gov

Table 1: Research Findings on 9-Aminononanoic Acid in PROTACs

| Finding | Description |

|---|---|

| Linker Component | 9-Aminononanoic acid serves as a flexible aliphatic linker in the synthesis of PROTACs. broadpharm.commedchemexpress.com |

| Reactive Ends | The terminal carboxylic acid and amino groups allow for covalent attachment to the target protein ligand and the E3 ligase ligand. broadpharm.commedchemexpress.com |

| Flexibility | The nine-carbon chain provides conformational flexibility, which is crucial for the formation of an effective ternary complex. nih.gov |

| Derivatives | Fmoc-protected 9-aminononanoic acid is a common derivative used in PROTAC synthesis. broadpharm.com |

Precursor in Macrocyclic Compound Synthesis (e.g., via Ring-Closing Metathesis)

Ring-closing metathesis (RCM) is a powerful reaction used to form cyclic compounds, particularly large rings, from acyclic precursors containing two terminal double bonds. nih.govnih.gov This method has been widely applied in the synthesis of macrocyclic natural products. nih.gov While there are no specific examples found of 9-aminononanoic acid being directly used in RCM to form a nine-membered carbocycle, its derivatives with terminal alkenes could theoretically be precursors for such reactions. nih.gov The synthesis of functionalized nine-membered rings often requires conformational constraints in the linear precursor to facilitate cyclization. nih.gov A convergent synthesis of a macrolactone core has been achieved using RCM as the key macrolactonization step, demonstrating the utility of this reaction in creating large cyclic structures. rsc.org

Advanced Conjugation Chemistry and Bioconjugation Strategies

Bioconjugation is the covalent linking of two or more molecules, at least one of which is a biomolecule, to create novel therapeutics and diagnostics. nih.govnumberanalytics.com 9-Aminononanoic acid, with its bifunctional nature, is a valuable tool in this field. broadpharm.commedchemexpress.com The amino and carboxylic acid groups can be selectively reacted to attach it to proteins, peptides, or other molecules. broadpharm.commedchemexpress.com

Modern bioconjugation strategies often rely on chemoselective reactions that can occur under mild, aqueous conditions. nih.gov The functional groups of 9-aminononanoic acid allow it to participate in various conjugation reactions. For instance, the amino group can react with activated esters, and the carboxylic acid can form amide bonds with amines. broadpharm.commedchemexpress.com These reactions are fundamental to many bioconjugation techniques, including the labeling of biomolecules and the construction of complex architectures like antibody-drug conjugates (ADCs). nih.govrsc.org

Academic Investigations into Derivatization and Structure Activity Relationships Sar

Systematic Modification of 9-Aminononanoic Acid Side Chains

The chemical versatility of 9-aminononanoic acid, with its reactive amino and carboxyl termini, allows for a wide array of derivatization strategies. The long aliphatic chain provides a flexible backbone that can be functionalized to modulate properties such as hydrophobicity, charge, and hydrogen bonding capacity.

N-Acylation: The primary amino group of 9-aminononanoic acid is readily acylated to form amides. This common modification is used to introduce a variety of functional groups. For instance, acylation with aromatic or heteroaromatic carboxylic acids can introduce moieties capable of π-π stacking or specific hydrogen bonding interactions. The general reaction involves the coupling of 9-aminononanoic acid with a carboxylic acid using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).

Esterification: The carboxylic acid terminus can be esterified with various alcohols to alter the steric bulk and polarity of the molecule. Methyl, ethyl, and tert-butyl esters are commonly synthesized to probe the impact of the ester group's size on molecular interactions.

Sulfonylation: Reaction of the amino group with sulfonyl chlorides yields sulfonamides. This modification introduces a tetrahedral geometry and strong hydrogen bond accepting capabilities, which can significantly influence binding affinities to biological targets.

Reductive Amination: The amino group can also be modified through reductive amination with aldehydes or ketones, leading to the formation of secondary or tertiary amines. This strategy is useful for introducing a range of alkyl and aryl substituents, thereby systematically exploring the chemical space around the nitrogen atom.

A representative set of these modifications is detailed in the table below, showcasing the diversity of derivatives that can be synthesized from the 9-aminononanoic acid scaffold.

| Derivative Type | Reagents and Conditions | Functional Group Introduced |

| N-Benzoyl derivative | Benzoyl chloride, base | Phenylamide |

| Ethyl ester | Ethanol, acid catalyst | Ethyl ester |

| N-Dansyl derivative | Dansyl chloride, base | Fluorescent sulfonamide |

| N-Benzyl derivative | Benzaldehyde, NaBH4 | Secondary benzylamine |

Impact of Derivatization on Molecular Interactions and Recognition

The systematic modification of 9-aminononanoic acid has a profound impact on its ability to engage in molecular interactions, which is fundamental to its function in biological and chemical systems. The nature of the introduced side chains dictates the types of non-covalent interactions the derivative can form.

Hydrophobic Interactions: The nine-carbon aliphatic chain of 9-aminononanoic acid provides a significant hydrophobic character. Modifications that add further nonpolar groups, such as N-alkylation with long-chain alcohols or acylation with fatty acids, enhance this hydrophobicity. This property is crucial for interactions with hydrophobic pockets in proteins or for partitioning into lipid bilayers.

Hydrogen Bonding: The terminal amino and carboxyl groups are primary sites for hydrogen bonding. Derivatization alters these capabilities. For example, N-acylation replaces a hydrogen bond donor with a carbonyl oxygen, which is a hydrogen bond acceptor. The formation of sulfonamides introduces strong hydrogen bond accepting sulfonyl oxygens. These changes are critical in determining the binding orientation and affinity of the derivatives to their targets.

Electrostatic Interactions: The charge of the molecule can be modulated through derivatization. The free amino acid is zwitterionic at physiological pH. Esterification of the carboxylic acid removes the negative charge, resulting in a positively charged molecule. Conversely, acylation of the amino group can introduce negatively charged moieties. These electrostatic properties are key for interactions with charged residues in proteins or for solubility in different solvents.

Steric Effects: The size and shape of the introduced side chains can create steric hindrance or, conversely, promote favorable van der Waals contacts. Bulky substituents like a tert-butyl ester or a naphthyl group can restrict the conformational freedom of the molecule and influence its binding specificity.

Structure-Activity Relationship Studies in Designed Molecular Probes

The derivatization of 9-aminononanoic acid is a cornerstone in the design of molecular probes to study biological systems. By systematically altering the structure and measuring the corresponding activity, a structure-activity relationship (SAR) can be established. This relationship provides valuable insights into the molecular requirements for a desired biological effect.

A common application is the development of enzyme inhibitors. For instance, derivatives of 9-aminononanoic acid have been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The long aliphatic chain mimics the natural substrates of the enzyme, while modifications to the terminal groups are used to optimize binding affinity and selectivity.

In a hypothetical SAR study of 9-aminononanoic acid derivatives as FAAH inhibitors, a series of N-acylated compounds could be synthesized and their inhibitory potency (IC50) determined. The results, as depicted in the interactive table below, could reveal key structural features for activity.

| Compound ID | N-Acyl Group | LogP | IC50 (µM) | Key Interaction Postulated |

|---|---|---|---|---|

| ANA-1 | Acetyl | 2.1 | 50.2 | Weak hydrophobic interaction |

| ANA-2 | Benzoyl | 3.5 | 15.8 | π-π stacking with aromatic residue |

| ANA-3 | 4-Chlorobenzoyl | 4.2 | 5.1 | Halogen bonding and π-π stacking |

| ANA-4 | 4-Methoxybenzoyl | 3.4 | 12.5 | Hydrogen bond with methoxy (B1213986) group |

| ANA-5 | Naphthoyl | 4.8 | 2.3 | Extensive hydrophobic and π-π interactions |

From such a study, it could be concluded that increasing the hydrophobicity and aromaticity of the N-acyl group enhances inhibitory potency. The presence of a halogen atom might further improve activity through halogen bonding interactions within the enzyme's active site.

Computational Modeling in Structure-Activity Relationship Elucidation

Computational modeling plays an indispensable role in understanding the SAR of 9-aminononanoic acid derivatives at a molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes and interaction energies of these compounds with their biological targets. nih.gov

Molecular Docking: Docking studies can predict the preferred binding orientation of a series of derivatives within a protein's active site. For the hypothetical FAAH inhibitors, docking could reveal that the aliphatic chain of the 9-aminononanoic acid derivatives occupies a hydrophobic channel in the enzyme, while the N-acyl group interacts with specific residues at the entrance of the active site. nih.gov The docking scores can be correlated with the experimentally determined IC50 values to validate the binding model.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the binding pose and the flexibility of the ligand and protein. nih.gov For instance, an MD simulation of the most potent inhibitor, ANA-5, bound to FAAH could show that the naphthyl group remains stably engaged in π-π stacking interactions with a key aromatic residue throughout the simulation, explaining its high potency. In contrast, a simulation of the less potent ANA-1 might show greater conformational flexibility and less persistent interactions.

By integrating experimental SAR data with computational modeling, a more complete and predictive understanding of how structural modifications to 9-aminononanoic acid influence its molecular interactions and biological activity can be achieved. This synergy accelerates the rational design of new molecules with optimized properties for specific applications.

Applications of 9 Aminononanoic Acid in Polymer Science and Supramolecular Chemistry

Synthesis of Functional Polymers and Copolymers

9-Aminononanoic acid serves as a key building block for the synthesis of functional polymers, particularly polyamides. The self-polymerization of 9-aminononanoic acid through heating leads to the formation of Nylon-9, a high-molecular-weight polyamide. researchgate.net This process can be controlled by using 9-acetamidononanoic acid to regulate the molecular weight of the resulting polymer. researchgate.net

The synthesis of functional polymers and copolymers incorporating 9-aminononanoic acid can be achieved through various methods. One approach involves the reductive ozonolysis of alkyl esters of fatty acids derived from sources like soybean oil to produce an alkyl azelaaldehydate. researchgate.net This intermediate is then used for the reductive alkylation of ammonia, and the resulting alkyl 9-aminononanoate is hydrolyzed to yield 9-aminononanoic acid. researchgate.net This monomer can then be polymerized to form Nylon-9. researchgate.net

Furthermore, 9-aminononanoic acid can be used in the synthesis of more complex polymer structures. For instance, it can be incorporated as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. broadpharm.com The terminal amino and carboxylic acid groups allow for versatile conjugation with other molecules. broadpharm.com

Table 1: Examples of Polymerization Reactions Involving 9-Aminononanoic Acid

| Polymer Type | Monomers/Precursors | Key Reaction/Process | Reference |

| Nylon-9 | 9-Aminononanoic acid | Self-polymerization via heating | researchgate.net |

| Nylon-9 | Alkyl azelaaldehydate, Ammonia | Reductive alkylation, hydrolysis, polymerization | researchgate.net |

| Functional Copolymers | 9-Aminononanoic acid, other comonomers | Various polymerization techniques | nih.gov |

Development of Amino-Acid-Derived Polyacrylamides with Tailored Properties

While direct research on polyacrylamides derived specifically from 9-aminononanoic acid is limited in the provided results, the broader field of amino-acid-derived polyacrylamides offers significant insights into how its properties could be tailored. Amino acids are increasingly used to create functional polymers with specific characteristics due to their biocompatibility and the versatility of their functional groups. nih.gov

In the synthesis of amino-acid-derived polyacrylamides, a common strategy is the post-polymerization modification (PPM) of a reactive precursor polymer. nih.gov For example, poly(pentafluorophenyl acrylate) (PPFPA) can be synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization and then modified with various amino acids. nih.govacs.org This approach allows for the introduction of different alkyl side-chains from the amino acids, which in turn tailors the hydrophobicity of the resulting polyacrylamide. nih.govbohrium.com

Studies on other amino acids have shown that by varying the length and branching of the alkyl side-chain, the physicochemical properties of the polymer can be precisely controlled. nih.govacs.org For instance, more hydrophobic amino-acid-derived polyanions exhibit higher association with cell membranes. nih.govacs.org It is conceivable that 9-aminononanoic acid, with its long nine-carbon chain, could be used in a similar fashion to impart significant hydrophobicity to polyacrylamides, influencing their interaction with biological systems. bohrium.com

Table 2: Strategies for Tailoring Properties of Amino-Acid-Derived Polyacrylamides

| Strategy | Description | Potential Impact of 9-Aminononanoic Acid | References |

| Post-Polymerization Modification (PPM) | Modification of a precursor polymer with amino acids. | Could be used to introduce a long hydrophobic side chain. | nih.govacs.org |

| Control of Hydrophobicity | Varying the alkyl side-chain of the amino acid. | The C9 chain would significantly increase hydrophobicity. | nih.govbohrium.com |

| Introduction of Functional Groups | Utilizing the amino and carboxylic acid groups. | Allows for further conjugation and functionalization. | nih.gov |

Role in Supramolecular Assembly and Self-Assembled Systems

Amino acids and their derivatives are fundamental building blocks in supramolecular chemistry, capable of self-assembling into ordered nanostructures through noncovalent interactions like hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.govmdpi.com While specific studies detailing the self-assembly of 9-aminononanoic acid hydrochloride are not prevalent in the search results, the principles of amino acid self-assembly can be applied.

The amphiphilic nature of 9-aminononanoic acid, with its hydrophilic amino and carboxyl groups and a long hydrophobic nonane (B91170) chain, suggests a strong propensity for self-assembly in aqueous environments. These molecules could potentially form micelles, vesicles, or other ordered aggregates.

Modified amino acids, particularly those with aromatic groups like 9-fluorenylmethoxycarbonyl (Fmoc), are well-known to drive self-assembly. nih.gov Fmoc-9-aminononanoic acid is a commercially available derivative that would be expected to exhibit significant self-assembly behavior due to the hydrophobicity and π-stacking potential of the Fmoc group, combined with the long alkyl chain. scbt.com Such systems can form hydrogels and other soft materials with potential applications in cell culture and drug delivery. nih.gov

The incorporation of 9-aminononanoic acid into peptides can also influence their self-assembly. Non-standard amino acids are used to stabilize secondary structures and modulate the shape and dimensions of the resulting aggregates. researchgate.net The long, flexible chain of 9-aminononanoic acid could introduce unique packing arrangements and morphologies in self-assembling peptide systems.

Engineering of Biodegradable Polymeric Materials

9-Aminononanoic acid is a valuable monomer for the production of biodegradable polymers. ontosight.ai Polyamides, such as Nylon-9 derived from 9-aminononanoic acid, can exhibit biodegradability, although chemical modifications like polymerization can sometimes reduce this property. researchgate.net

The precursor to 9-aminononanoic acid, 9-oxononanoic acid, can be synthesized from renewable resources like linoleic acid through biotechnological pathways. nih.gov This enzymatic conversion offers a sustainable alternative to traditional chemical synthesis for producing monomers for biopolymers. nih.govresearchgate.net The use of such bio-based monomers is a key aspect of engineering biodegradable materials.

Polymers derived from amino acids are generally considered to have a high degree of biocompatibility and potential for biodegradability. nih.gov The amide bonds in polyamides like Nylon-9 are susceptible to hydrolysis, which is a primary mechanism for the degradation of these materials. The rate of degradation can be influenced by the specific chemical structure of the polymer and the environmental conditions.

The development of copolymers is another strategy for engineering biodegradable materials with specific properties. By copolymerizing 9-aminononanoic acid with other monomers, such as those derived from hydroxycarboxylic acids, it may be possible to create new biodegradable polymers with tailored degradation rates and mechanical properties. mdpi.com

Biochemical and Mechanistic Studies Involving 9 Aminononanoic Acid

Role as a Non-Proteinogenic Amino Acid in Model Biochemical Systems

9-Aminononanoic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids that are encoded by the standard genetic code. ontosight.ai Its unique linear nine-carbon chain structure sets it apart from the common protein-building amino acids. ontosight.ai In biochemical research, non-proteinogenic amino acids like 9-aminononanoic acid are valuable tools for developing peptide-based drug candidates. nih.govnih.gov The incorporation of such amino acids can significantly enhance the stability, potency, and bioavailability of therapeutic peptides. nih.govnih.gov While peptides made solely of natural amino acids often exhibit low stability in biological environments, the introduction of non-proteinogenic amino acids can fundamentally alter their properties for the better. nih.govnih.gov

The applications of 9-aminononanoic acid in model biochemical systems are a subject of ongoing research, particularly in the fields of biomedicine and materials science. ontosight.ai It serves as a versatile building block for the synthesis of more complex molecules, including bioactive compounds and various types of polymers. ontosight.ai For instance, it has been investigated for its utility in creating polymeric materials with potential applications in drug delivery and tissue engineering. ontosight.ai The chemical structure of 9-aminononanoic acid, featuring a terminal amino group and a carboxylic acid group, allows it to form zwitterions and participate in hydrogen bonding, similar to proteinogenic amino acids. ontosight.ai This characteristic makes it a valuable component in the design of novel biomaterials and nanostructures. ontosight.ai

Enzymatic Transformations and Metabolic Pathways in Microbial and In Vitro Systems

The enzymatic transformations and metabolic pathways of amino acids are fundamental to cellular function. nih.gov Generally, amino acid metabolism involves processes of deamination, where the amino group is removed to yield ammonium (B1175870) and a carbon skeleton. nih.gov This carbon skeleton can then enter various metabolic pathways to generate energy or be used in the synthesis of other molecules. nih.gov

In the context of microbial systems, microorganisms are known to possess a vast array of enzymes capable of transforming a wide variety of compounds, including amino acids. nih.gov Microbial transformation is a key process used in biotechnology to produce enzymes for industrial applications and to modify molecules for therapeutic purposes. nih.gov These transformations can involve various reactions, such as redox reactions, which are central to microbial metabolism. nih.gov

While specific metabolic pathways for 9-aminononanoic acid are not as extensively documented as those for proteinogenic amino acids, it is understood to be a metabolite, which is any intermediate or product resulting from metabolism. ebi.ac.uk In microbial and in vitro systems, it is plausible that 9-aminononanoic acid could undergo enzymatic transformations analogous to other ω-amino fatty acids. These transformations could be catalyzed by enzymes such as transaminases, which transfer an amino group to an α-keto acid, or by oxidases, leading to its degradation. For example, the catabolism of GABA (γ-aminobutyric acid), another non-proteinogenic amino acid, involves a GABA transaminase that converts it to succinic semialdehyde. mdpi.com A similar enzymatic process could potentially catabolize 9-aminononanoic acid.

The biodegradation of related compounds, such as aminobenzoic acids, has been studied in various microorganisms. mdpi.comresearchgate.net These studies reveal that bacteria can utilize these compounds as carbon and nitrogen sources, breaking them down through specific enzymatic pathways. mdpi.comresearchgate.net For instance, the degradation of para-aminobenzoic acid (PABA) can be initiated by enzymes that modify its structure, making it susceptible to further breakdown. mdpi.com It is conceivable that certain microbial strains could possess or be engineered to express enzymes capable of acting on 9-aminononanoic acid, channeling it into central metabolic pathways.

Investigation of Specific Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is highly specific and is fundamental to its catalytic activity. While detailed studies on the interaction of specific enzymes with 9-aminononanoic acid are not extensively reported in the provided search results, general principles of enzyme-substrate interactions for related molecules can provide insights.

For an enzyme to act on 9-aminononanoic acid, the active site of the enzyme must have a complementary shape and chemical environment to accommodate the nine-carbon aliphatic chain and the terminal amino and carboxyl groups. The binding would likely involve a combination of hydrophobic interactions for the carbon chain and ionic or hydrogen bonding for the charged amino and carboxyl groups.

Studies on enzymes that metabolize other amino acids, such as aminotransferases and glutamate (B1630785) dehydrogenase, demonstrate the importance of specific residues in the active site for substrate binding and catalysis. youtube.com For example, aminotransferases utilize a pyridoxal (B1214274) phosphate (B84403) cofactor that forms a Schiff base with the amino group of the substrate, facilitating the transfer of the amino group. youtube.com

Research on the metabolism of para-aminobenzoic acid (PABA) and its isomers has shown that the molecular structure is crucial for both transport across cell membranes and for metabolic characteristics. nih.gov This suggests that enzymes involved in the metabolism of such compounds exhibit a high degree of stereospecificity. Enzymes that utilize PABA, for instance, are highly specific, and even minor structural changes to the substrate can lead to inhibition of the enzyme. mdpi.com This high specificity underscores the precise nature of enzyme-substrate interactions. It is likely that any enzyme that metabolizes 9-aminononanoic acid would also exhibit such specificity, with its active site tailored to the length and chemical properties of this particular non-proteinogenic amino acid.

Theoretical Frameworks for Understanding Biochemical Roles and Reaction Mechanisms

Theoretical frameworks and computational methods are increasingly used to understand the biochemical roles of molecules and to elucidate reaction mechanisms at a molecular level. While specific theoretical studies focused solely on 9-aminononanoic acid were not detailed in the search results, the general approaches applied to similar biomolecules can be described.

The mechanisms of enzymatic reactions involving substrates like 9-aminononanoic acid can be investigated using quantum mechanics/molecular mechanics (QM/MM) simulations. This hybrid approach allows for a detailed study of the chemical transformations occurring within the enzyme's active site. The QM region typically includes the substrate and key active site residues directly involved in bond-making and bond-breaking, while the rest of the enzyme and solvent are treated with a less computationally expensive molecular mechanics force field. Such studies can provide valuable insights into the transition states, reaction energy barriers, and the specific roles of catalytic residues.

For example, theoretical studies on enzymes like glutamate dehydrogenase have helped to elucidate the mechanism of deamination, showing how the enzyme facilitates the removal of the amino group. youtube.com Similarly, computational approaches have been used to understand the synthesis of aminobenzoic acid derivatives in microorganisms, mapping out the metabolic pathways and identifying key enzymes. mdpi.comresearchgate.net These theoretical frameworks provide a powerful complement to experimental studies, offering a deeper understanding of the biochemical and mechanistic properties of molecules like 9-aminononanoic acid.

Advanced Analytical and Characterization Methodologies in 9 Aminononanoic Acid Research

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry) of Synthesized Derivatives

Spectroscopic methods are fundamental in confirming the identity and structure of newly synthesized derivatives of 9-aminononanoic acid. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques in this regard.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the context of 9-aminononanoic acid derivatives, both ¹H and ¹³C NMR are utilized. aocs.org ¹H NMR helps to identify the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in a simple derivative, distinct signals would be expected for the protons on the carbon adjacent to the amino group, the protons on the carbon adjacent to the carbonyl group, and the protons of the intervening methylene (B1212753) groups. docbrown.info High-resolution instruments can reveal complex spin-spin coupling patterns that help to confirm the connectivity of the carbon chain. docbrown.info

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. aocs.org The chemical shifts of the carbon signals indicate their functional group environment (e.g., carboxylic acid, amine-bearing carbon, aliphatic chain carbons). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, definitively assigning the structure of the synthesized derivative. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized derivatives and to gain insights into their fragmentation patterns, which can further confirm their structure. nih.gov Techniques like Electrospray Ionization (ESI) are common for analyzing amino acid derivatives. nih.gov The mass spectrum of a 9-aminononanoic acid derivative will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. For example, fragmentation may occur at the C-C bonds of the alkyl chain or adjacent to the functional groups.

Table 1: Spectroscopic Data for 9-Aminononanoic Acid and its Derivatives

| Technique | Analyte | Key Observations |

| ¹H NMR | 9-Aminononanoic Acid | Signals corresponding to protons alpha to the amine and carboxyl groups, and the methylene chain. |

| ¹³C NMR | 9-Aminononanoic Acid | Distinct peaks for the carboxyl carbon, the carbon bearing the amino group, and the seven other carbons in the chain. nih.gov |

| Mass Spec | 9-Aminononanoic Acid | Molecular ion peak at m/z 174.15 [M+H]⁺. |

| Mass Spec | N-alkyl-N-perfluoroacyl-α-amino acids | Formation of characteristic alkylnitrilium cations. nih.gov |

| Mass Spec | Ethyl 9-oxononanoate | Retention time of 33.692 minutes in GC-MS analysis. researchgate.net |

Chromatographic Purity and Separation Techniques (e.g., HPLC, UPLC, GC) in Research Applications

Chromatographic techniques are indispensable for assessing the purity of synthesized 9-aminononanoic acid derivatives and for separating them from reaction mixtures or biological samples. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amino acids and their derivatives. bevital.no For compounds like 9-aminononanoic acid which lack a strong chromophore, pre-column derivatization is often necessary to introduce a UV-active or fluorescent tag. nih.govthermofisher.com Common derivatizing agents include o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride. bevital.noresearchgate.net Reversed-phase HPLC is the most common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analytes between the two phases. By carefully controlling the mobile phase composition, gradient, and flow rate, high-resolution separation of the target compound from impurities can be achieved. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative HPLC technique that can be used for the analysis of polar compounds like amino acids without derivatization. jocpr.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. sielc.com This results in significantly faster analysis times, improved resolution, and higher sensitivity. UPLC is particularly advantageous for high-throughput analysis of large numbers of samples, such as in metabolomics studies or for monitoring reaction progress.

Gas Chromatography (GC) is another powerful separation technique, but it requires the analytes to be volatile and thermally stable. nih.gov For non-volatile compounds like 9-aminononanoic acid, derivatization is necessary to convert them into more volatile esters or amides. nih.gov GC, often coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive identification of the separated components based on their mass spectra. nih.gov

Table 2: Chromatographic Methods for 9-Aminononanoic Acid and Related Compounds

| Technique | Analyte | Column | Mobile Phase/Conditions | Detection |

| HPLC | Amino Acids | Reversed-phase C18 | Acetonitrile/Water gradient | UV or Fluorescence (with derivatization) bevital.nothermofisher.com |

| UPLC | Amino Acids | Sub-2 µm reversed-phase | Acetonitrile/Water gradient | UV, Fluorescence, or MS thermofisher.com |

| GC-MS | Fatty Acids | Capillary column | Temperature programming | Mass Spectrometry |

| LC-MS | Fatty Acids | C8 reversed-phase | Acetonitrile/Water gradient | Mass Spectrometry uni-wuppertal.de |

| HILIC | Amino Acids | Silica column | Acetonitrile/Phosphate (B84403) buffer | UV jocpr.com |

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of Complexed Derivatives)

While spectroscopic and chromatographic methods provide crucial information about the structure and purity of 9-aminononanoic acid derivatives, X-ray Crystallography offers the ultimate, unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. wikipedia.org This technique is particularly valuable for establishing the absolute stereochemistry of chiral derivatives and for understanding the non-covalent interactions that govern molecular packing in the solid state.

To obtain a crystal structure, a single, well-ordered crystal of the compound is required. For derivatives of 9-aminononanoic acid that may not crystallize readily on their own, forming a complex with another molecule can facilitate crystallization. For example, co-crystallization with a metal ion or another organic molecule can lead to the formation of high-quality crystals suitable for X-ray diffraction analysis.

The process involves irradiating the crystal with a beam of X-rays and measuring the diffraction pattern produced. wikipedia.org The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. wikipedia.org This provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular conformation. Furthermore, the crystal packing reveals intermolecular interactions such as hydrogen bonds, which are crucial in understanding the physical properties of the material and its behavior in biological systems. researchgate.net

While obtaining suitable crystals can be a significant challenge, the detailed structural insights gained from X-ray crystallography are unparalleled and provide a solid foundation for understanding the structure-activity relationships of 9-aminononanoic acid derivatives.

Emerging Research Directions and Future Perspectives for 9 Aminononanoic Acid

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and their application to compounds like 9-aminononanoic acid holds immense promise. mdpi.com These computational tools can analyze vast datasets to predict molecular properties, optimize reaction conditions, and even design novel molecules with desired functionalities. mdpi.com

Predictive Modeling:

AI algorithms, such as recurrent neural networks (RNNs) and hidden Markov models (HMMs), are adept at processing sequential data, making them suitable for analyzing and predicting the properties of molecules based on their structure. mdpi.com For instance, ML models can be trained to predict the biological activity, pharmacokinetic profiles, and potential toxicity of 9-aminononanoic acid derivatives. mdpi.com This predictive capability can significantly reduce the time and cost associated with laboratory-based screening of new compounds.

De Novo Design:

Generative AI models, including generative adversarial networks (GANs), can design entirely new molecules with specific therapeutic profiles. mdpi.com By inputting desired parameters, researchers could use these models to generate novel derivatives of 9-aminononanoic acid tailored for specific applications, such as enhanced binding to a particular biological target or improved material properties.

Synthesis Planning:

AI can also assist in the strategic planning of synthetic routes. By analyzing known chemical reactions and pathways, AI tools can propose efficient and cost-effective methods for synthesizing 9-aminononanoic acid and its derivatives. This can lead to the discovery of novel, more sustainable synthetic pathways that minimize waste and energy consumption.

A summary of AI and ML applications in this context is presented below:

| AI/ML Application | Description | Potential Impact on 9-Aminononanoic Acid Research |

| Predictive Modeling | Algorithms predict biological activity and physicochemical properties. mdpi.com | Faster screening of derivatives for drug and material applications. |

| De Novo Molecular Design | Generative models create novel molecular structures with desired features. mdpi.com | Design of tailored 9-aminononanoic acid-based compounds for specific functions. |

| Synthesis Route Optimization | AI suggests efficient and sustainable synthetic pathways. | Development of greener and more economical production methods. |

| Protein-Ligand Interaction | Deep learning models predict binding sites and affinities. | Identification of potential biological targets for 9-aminononanoic acid-based therapeutics. |

Sustainable Production and Green Chemistry Principles in Synthesis

The imperative for environmentally friendly chemical processes has spurred research into the sustainable production of 9-aminononanoic acid. Green chemistry principles are at the forefront of this effort, aiming to reduce waste, minimize the use of hazardous substances, and utilize renewable resources.

Bio-based Feedstocks:

A significant area of research focuses on synthesizing 9-aminononanoic acid from renewable resources, such as vegetable oils. google.comresearchgate.net For example, methods have been developed to produce the compound from soybean oil. researchgate.netacs.org This approach not only reduces reliance on petrochemical feedstocks but also aligns with the principles of a circular economy. google.com

Biocatalysis:

The use of enzymes and whole-cell biocatalysts offers a green alternative to traditional chemical synthesis. acs.org These biological systems can carry out specific chemical transformations with high selectivity and efficiency under mild reaction conditions. acs.org Research has demonstrated the potential of engineered Escherichia coli to produce 9-aminononanoic acid from oleic acid, a component of many vegetable oils. acs.org This biosynthetic route involves a cascade of enzymatic reactions, showcasing the power of metabolic engineering in producing valuable chemicals. acs.org

Green Solvents and Reagents:

Efforts are also being made to replace hazardous solvents and reagents with more environmentally benign alternatives. The use of reagents like dimethyl carbonate, a green and sustainable methylating agent, in amino acid modification exemplifies this trend. rsc.org

Key aspects of sustainable production are highlighted in the following table:

| Green Chemistry Approach | Description | Relevance to 9-Aminononanoic Acid |

| Renewable Feedstocks | Utilizing starting materials from biological sources. google.com | Synthesis from vegetable oils like soybean oil reduces fossil fuel dependence. researchgate.netacs.org |

| Biocatalysis | Employing enzymes or whole-cell systems for chemical synthesis. acs.org | Engineered microorganisms can produce 9-aminononanoic acid from fatty acids. acs.org |

| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. | Optimizing reaction pathways to minimize byproduct formation. |

| Safer Solvents and Auxiliaries | Avoiding the use of toxic and environmentally harmful solvents. | Exploring aqueous reaction media and benign solvent alternatives. |

Advancements in Bioconjugation and Bioorthogonal Chemistry Applications

Bioconjugation, the process of linking molecules to biomolecules such as proteins, has become an indispensable tool in chemical biology and drug development. nih.govmdpi.com 9-Aminononanoic acid, with its terminal amino and carboxylic acid groups, is a versatile linker for creating these conjugates. chemicalbook.combroadpharm.com

Bioorthogonal Reactions:

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.comnih.gov These reactions provide a powerful means to label and study biomolecules in their natural environment. nih.gov The functional groups of 9-aminononanoic acid can be modified to participate in various bioorthogonal reactions. For instance, the amino group can be converted to an azide (B81097) for use in the Staudinger ligation or click chemistry reactions. nih.gov

PROTACs and Linker Design:

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. 9-Aminononanoic acid can serve as a linker in the synthesis of PROTACs, connecting a protein-binding ligand to an E3 ligase-recruiting moiety. chemicalbook.combroadpharm.com The length and flexibility of the alkane chain in 9-aminononanoic acid can be crucial for the efficacy of the resulting PROTAC.

Drug Delivery and Imaging:

The bifunctional nature of 9-aminononanoic acid makes it suitable for attaching drugs or imaging agents to targeting molecules, such as antibodies or peptides. This can lead to the development of targeted drug delivery systems that selectively deliver a therapeutic payload to diseased cells, minimizing off-target effects.

A summary of bioconjugation applications is provided below:

| Bioconjugation Application | Description | Role of 9-Aminononanoic Acid |

| Bioorthogonal Labeling | Attaching probes to biomolecules in living systems. mdpi.comnih.gov | Can be modified to participate in reactions like click chemistry for in vivo studies. nih.gov |

| PROTAC Synthesis | Linking a target protein binder to an E3 ligase ligand. chemicalbook.combroadpharm.com | Acts as a versatile linker to create bifunctional PROTAC molecules. chemicalbook.com |

| Targeted Drug Delivery | Conjugating therapeutic agents to targeting moieties. | Connects drugs to antibodies or peptides for selective delivery. |

| Biomaterial Functionalization | Modifying the surface of materials to enhance biocompatibility or introduce specific functionalities. | Can be used to attach bioactive molecules to polymer scaffolds. |

Novel Applications in Nanomaterials and Advanced Functional Materials

The unique structural features of 9-aminononanoic acid make it a valuable building block for the creation of novel nanomaterials and advanced functional materials. ontosight.ai Its ability to self-assemble and participate in polymerization reactions is key to these applications.

Polyamides and Biodegradable Plastics:

9-Aminononanoic acid is a monomer for the synthesis of Nylon-9. researchgate.netacs.org Research is ongoing to optimize the polymerization process and to explore the properties of co-polymers incorporating 9-aminononanoic acid. researchgate.net These materials may offer advantages such as improved biodegradability and specific mechanical properties. ontosight.ai The production of such polymers from renewable resources further enhances their appeal. ontosight.ai

Nanostructure Synthesis:

The self-assembly of amino acids and their derivatives can lead to the formation of well-defined nanostructures, such as nanotubes, nanovesicles, and nanofibers. The amphiphilic nature of 9-aminononanoic acid, with its hydrophilic head (amino and carboxyl groups) and hydrophobic tail (alkane chain), can be exploited to create such structures for applications in drug delivery, tissue engineering, and catalysis.

Functional Polymers:

The incorporation of 9-aminononanoic acid into polymers can impart specific functionalities. ontosight.ai For example, the amino groups along a polymer chain can serve as sites for further chemical modification, allowing for the attachment of other molecules to tailor the material's properties. These functional polymers have potential uses in areas such as sensors, coatings, and smart materials. ontosight.ai

| Material Application | Description | Contribution of 9-Aminononanoic Acid |

| Nylon-9 Production | Serves as the monomer for this specific type of polyamide. researchgate.netacs.org | Provides the repeating unit for the polymer chain. researchgate.net |

| Biodegradable Polymers | Creating plastics that can be broken down by natural processes. ontosight.ai | Its structure can be designed to be susceptible to microbial degradation. |

| Self-Assembled Nanomaterials | Spontaneous formation of ordered structures from individual molecules. | The amphiphilic nature drives the formation of micelles, vesicles, or other nanostructures. |

| Surface Modification | Altering the surface properties of materials. | Can be grafted onto surfaces to improve biocompatibility or introduce reactive sites. |

Exploration in Advanced Catalysis and Reaction Engineering

The functional groups of 9-aminononanoic acid present opportunities for its use in the development of novel catalytic systems and for advancing reaction engineering principles.

Organocatalysis:

The amino group of 9-aminononanoic acid can act as a basic catalyst, while the carboxylic acid group can function as an acidic catalyst. This dual functionality can be harnessed in organocatalysis, where small organic molecules are used to accelerate chemical reactions. By immobilizing 9-aminononanoic acid or its derivatives onto a solid support, heterogeneous organocatalysts can be created that are easily separable from the reaction mixture, facilitating catalyst recycling.

Ligand Synthesis for Homogeneous Catalysis:

The amino and carboxyl groups can be used as anchoring points for the synthesis of more complex ligands for metal-based catalysts. By coordinating to a metal center, these ligands can influence the catalyst's activity, selectivity, and stability. The nine-carbon chain of 9-aminononanoic acid provides a flexible scaffold that can be modified to tune the steric and electronic properties of the resulting ligand.

Reaction Engineering for Biocatalytic Production:

As discussed in the context of sustainable production, the biocatalytic synthesis of 9-aminononanoic acid is a key area of research. acs.org Reaction engineering principles are crucial for optimizing these bioprocesses. This includes designing efficient bioreactors, optimizing fermentation conditions (e.g., pH, temperature, substrate feeding), and developing effective downstream processing techniques for product purification. For instance, the production of 9-aminononanoic acid from oleic acid in E. coli achieved an isolation yield of 54% through the activation of six recombinant enzyme reactions and the repression of one native enzyme reaction. acs.org

| Catalysis/Engineering Aspect | Description | Role of 9-Aminononanoic Acid |

| Organocatalyst Development | Using small organic molecules to catalyze reactions. | The amino and carboxyl groups can provide catalytic activity. |

| Ligand Design | Creating molecules that bind to metal centers in catalysts. | Serves as a scaffold for synthesizing ligands with tunable properties. |

| Bioprocess Optimization | Improving the efficiency of biocatalytic synthesis. acs.org | Is the target product in engineered metabolic pathways that require process optimization. acs.org |

| Immobilized Catalysts | Attaching catalysts to a solid support for easy separation and reuse. | Can be covalently linked to a support material to create a heterogeneous catalyst. |

常见问题

What are the optimal synthetic routes and characterization methods for 9-Aminononanoic acid hydrochloride in academic research?

Methodological Answer:

Synthesis typically involves coupling reactions or direct amination of nonanoic acid derivatives. A thermodynamic study highlights that zwitterionic stabilization and aliphatic chain interactions influence reaction efficiency . Characterization requires a combination of techniques:

- NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C NMR to resolve amine and carboxylic proton signals.

- Mass Spectrometry (MS) : Validate molecular weight (C9H19NO2·HCl) using high-resolution MS (HRMS) to distinguish isotopic patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, noting decomposition above 200°C based on thermodynamic data .

How should researchers handle and store 9-Aminononanoic acid hydrochloride to ensure stability during experiments?

Methodological Answer:

- Storage : Store in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, as hydrochloride salts are prone to photolytic decomposition .

- Handling : Use PPE (gloves, goggles) in a fume hood to mitigate skin/eye irritation risks. Solubility data (e.g., in PBS: ~5 mg/mL) guide solvent selection for stock solutions .

What analytical techniques are recommended for quantifying 9-Aminononanoic acid hydrochloride in complex matrices?

Methodological Answer:

- HPLC-UV/Vis : Adapt methods from similar hydrochlorides (e.g., clonidine), using a C18 column, mobile phase (e.g., phosphate buffer-methanol, 70:30), and detection at 207–210 nm .

- Ion-Exchange Chromatography : Separate charged species (amine and carboxylate groups) with pH-gradient elution.

- Validation : Ensure linearity (1–10 µg/mL range), recovery (>98%), and precision (RSD <2%) via spiked samples .

How does pH influence the stability and reactivity of 9-Aminononanoic acid hydrochloride in aqueous solutions?

Advanced Analysis:

- Acidic Conditions (pH <3) : Protonation of the carboxylate group reduces zwitterionic stabilization, increasing solubility but accelerating hydrolysis of the amine group.